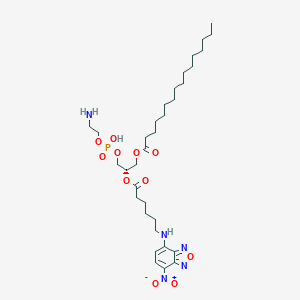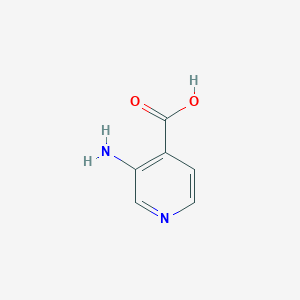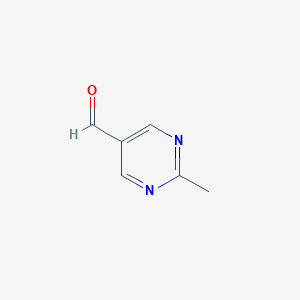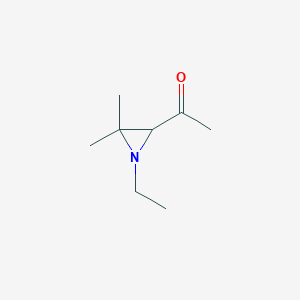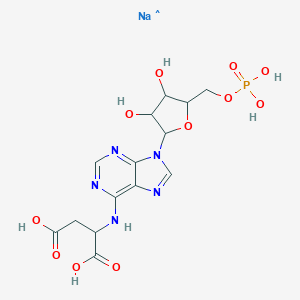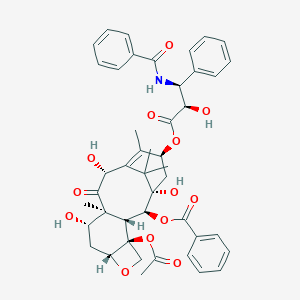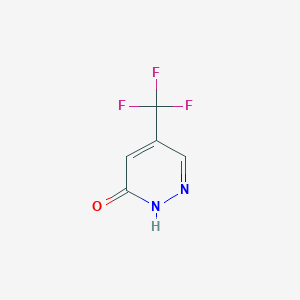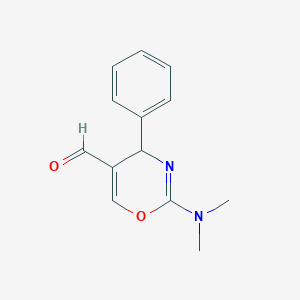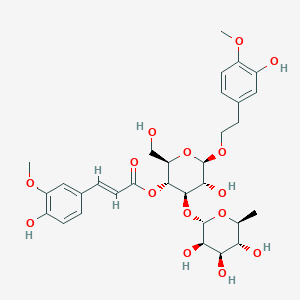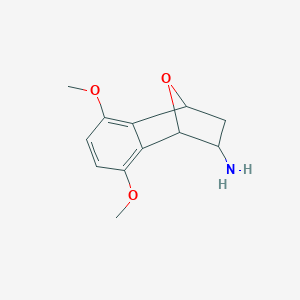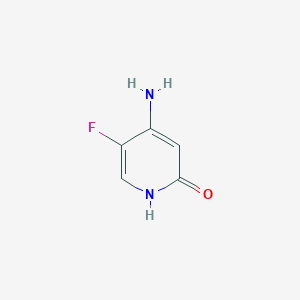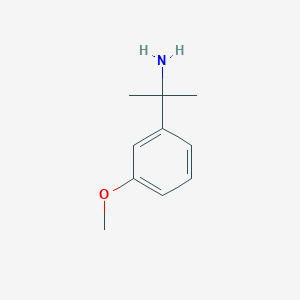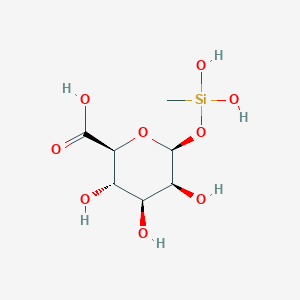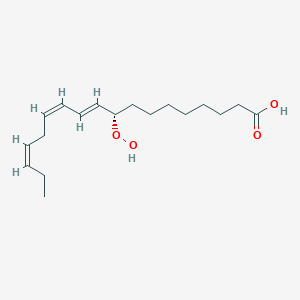
9(S)-HpOTrE
Vue d'ensemble
Description
Applications De Recherche Scientifique
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell membrane properties.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Used in the formulation of cosmetics and skincare products for its antioxidant effects.
Mécanisme D'action
Target of Action
9(S)-HPOT, also known as 9S-HpOTrE, HPOTA, 9(S)-HpOTrE, or (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid, is a monohydroxy polyunsaturated fatty acid . It is produced by the action of 5-lipoxygenase on α-linolenic acid . The primary targets of 9(S)-HPOT are cellular ester lipids of Glechoma hederacea leaves .
Mode of Action
It is known that it interacts with its targets, cellular ester lipids, and is partially released during artificial dehydration
Biochemical Pathways
It is produced by the action of 5-lipoxygenase on α-linolenic acid , suggesting it may play a role in the metabolism of polyunsaturated fatty acids
Pharmacokinetics
As a general rule, the pharmacokinetics of a compound can greatly impact its bioavailability and therapeutic potential
Result of Action
It is known to be partially released during artificial dehydration , suggesting it may play a role in the plant’s response to stress
Action Environment
The action, efficacy, and stability of 9(S)-HPOT may be influenced by various environmental factors. For instance, the process of artificial dehydration can trigger the release of 9(S)-HPOT
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid typically involves the oxidation of linoleic acid. The process can be carried out using various oxidizing agents such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxy group at the desired position on the fatty acid chain.
Industrial Production Methods
Industrial production of (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial production to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex peroxides or epoxides.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, or other peroxides in the presence of catalysts such as transition metal complexes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute the hydroperoxy group, often under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or dihydroperoxides.
Reduction: Formation of (9S,10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid.
Substitution: Formation of various substituted fatty acid derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid: Similar structure but with fewer double bonds.
(9S,10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid: The hydroperoxy group is replaced with a hydroxyl group.
Linoleic acid: The parent compound from which (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid is derived.
Uniqueness
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid is unique due to its specific hydroperoxy group positioning and the presence of multiple double bonds. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h3-4,6,8,11,14,17,21H,2,5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b4-3-,8-6-,14-11+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKJTIHNYSIIHW-MEBVTJQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180640 | |
| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111004-08-1 | |
| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111004-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroperoxy-10,12,15-octadecatrienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111004081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9(S)-HPOT in the context of MCI?
A1: Recent research suggests that 9(S)-HPOT, a specific metabolite of intestinal flora, could serve as a potential diagnostic marker for MCI due to Alzheimer's disease (AD). [] This finding emerged from a study analyzing fecal metabolites in MCI patients. Machine learning analysis identified seven characteristic metabolites, including 9(S)-HPOT, that showed significant potential for diagnosing MCI due to AD. []
Q2: Are there other metabolites of interest alongside 9(S)-HPOT in understanding MCI progression?
A2: Yes, the study identified six other metabolites, including indolelactate, indole-3-acetaldehyde, L-proline, perillyl alcohol, mesaconate, and sphingosine, as potential early warning markers for the progression of MCI due to AD. [] These findings highlight the potential of analyzing intestinal flora metabolites for understanding and predicting MCI progression.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


